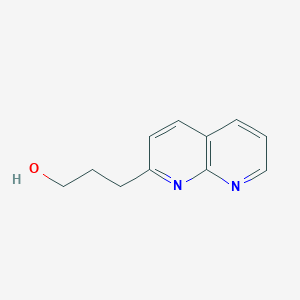

3-(1,8-Naphthyridin-2-YL)propan-1-OL

Description

Significance of the 1,8-Naphthyridine (B1210474) Core in Contemporary Heterocyclic Chemistry

The 1,8-naphthyridine scaffold is a cornerstone in modern heterocyclic chemistry, primarily due to its prevalence in a wide array of biologically active compounds. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov This structural motif is a key component in numerous synthetic compounds with applications in medicinal chemistry and drug discovery. researchgate.nettandfonline.comnih.gov Its importance stems from its versatile synthesis, reactivity, and the broad spectrum of biological activities exhibited by its derivatives. tandfonline.comtandfonline.com

The inherent properties of the 1,8-naphthyridine core, a bicyclic system with two nitrogen atoms, allow for extensive functionalization, leading to a diverse library of compounds with a wide range of pharmacological profiles. researchgate.netnih.gov These derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents. tandfonline.comnih.govnih.gov The ability of the 1,8-naphthyridine ring system to act as a binucleating ligand in coordination chemistry further broadens its utility. wikipedia.org The continuous exploration of this scaffold is driven by the need to develop new therapeutic agents, particularly in the face of growing multidrug resistance. tandfonline.com

Rationale for Research Focus on Functionalized 1,8-Naphthyridines Bearing Alcohol Moieties

The strategic incorporation of alcohol moieties, such as the propan-1-ol group in 3-(1,8-Naphthyridin-2-YL)propan-1-OL, onto the 1,8-naphthyridine scaffold is a key area of research. This functionalization is driven by the potential to modulate the physicochemical properties and biological activity of the parent molecule. The hydroxyl group can participate in hydrogen bonding, which can be crucial for interactions with biological targets like enzymes and receptors.

Furthermore, the alcohol functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a wider range of derivatives with potentially enhanced or novel therapeutic properties. The introduction of a flexible alkyl chain, like the propanol (B110389) side chain, can also influence the molecule's conformational flexibility and its ability to fit into binding pockets of target proteins.

Overview of the Current Academic Research Landscape Pertaining to Diverse 1,8-Naphthyridine Derivatives

The current academic research landscape for 1,8-naphthyridine derivatives is vibrant and expansive. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov Researchers are actively exploring new synthetic methodologies to create novel derivatives with improved efficacy and reduced side effects. nih.govorganic-chemistry.orgacs.org A significant portion of this research is focused on the development of new antimicrobial agents to combat resistant bacterial strains. tandfonline.comnih.gov

Recent studies have highlighted the potential of 1,8-naphthyridine derivatives to act as inhibitors of bacterial DNA gyrase and topoisomerase II enzymes. nih.gov Beyond antimicrobial applications, research is also directed towards their use as anticancer agents, with some derivatives showing promising activity. researchgate.net The versatility of the 1,8-naphthyridine scaffold is further demonstrated by investigations into its derivatives for the treatment of neurodegenerative diseases, immunomodulatory disorders, and viral infections. tandfonline.comnih.gov The synthesis and evaluation of new derivatives, including those with unique functional groups like nitriles and those created through molecular hybridization, are active areas of investigation. rsc.org

Table of Compound Physical and Chemical Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 108323-23-9 |

Interactive Data Table of Related Compounds:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,8-Naphthyridine | C8H6N2 | 130.15 | 254-60-4 |

| 3-(Naphthalen-1-yl)propan-1-ol | C13H14O | 186.25 | 2549-39-5 |

| 3-(Pyridin-2-yl)propan-1-ol | C8H11NO | 137.18 | 2859-68-9 |

| 1-Propanol | C3H8O | 60.1 | 71-23-8 |

| 3-(Oxiran-2-yl)propan-1-ol | C5H10O2 | 102.13 | 21915-56-0 |

| 3-(2-Nonylpiperidin-1-yl)propan-1-ol hydrochloride | C17H36ClNO | 305.93 | 61515-73-9 |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(1,8-naphthyridin-2-yl)propan-1-ol |

InChI |

InChI=1S/C11H12N2O/c14-8-2-4-10-6-5-9-3-1-7-12-11(9)13-10/h1,3,5-7,14H,2,4,8H2 |

InChI Key |

NDSKBSZVDDQIEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 1,8 Naphthyridin 2 Yl Propan 1 Ol

Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Heterocyclic Scaffold

The assembly of the bicyclic 1,8-naphthyridine ring system is a cornerstone of obtaining the target molecule. Several classical and contemporary named reactions, along with modern catalytic methods, provide access to this privileged scaffold.

Friedlander Reaction and its Contemporary Modifications

The Friedlander annulation is a widely utilized and straightforward method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an activated α-methylene group. nih.govnih.gov The reaction is typically catalyzed by an acid or a base. nih.gov

Modern modifications to the Friedlander reaction have focused on improving yields, simplifying reaction conditions, and employing more environmentally benign catalysts and solvents. For instance, the use of ionic liquids as both solvent and catalyst has been shown to be effective. nih.gov Another green approach involves performing the reaction in water, which is an inexpensive and environmentally friendly solvent. nih.gov

The synthesis of 2-substituted 1,8-naphthyridines, which are direct precursors or structural analogs of the target molecule, can be achieved with high regioselectivity using specific catalysts. For example, the bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been demonstrated to be a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.orgorganic-chemistry.org

To synthesize a precursor to 3-(1,8-Naphthyridin-2-YL)propan-1-OL, one could envision the Friedlander condensation of 2-aminonicotinaldehyde with a ketone such as 5-hydroxypentan-2-one or a protected version thereof. Subsequent functional group manipulation would then yield the desired propanol (B110389) side chain.

Table 1: Examples of Friedlander Synthesis of 2-Substituted 1,8-Naphthyridines

| Ketone Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetone | Choline (B1196258) hydroxide (B78521)/H₂O, 50 °C | 2-Methyl-1,8-naphthyridine | 99 | rsc.org |

| Acetophenone | [Bmmim][Im], 80 °C | 2-Phenyl-1,8-naphthyridine | 92 | nih.gov |

| Cyclohexanone | [Bmmim][Im], 80 °C | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 85 | nih.gov |

| Ethyl acetoacetate | CeCl₃·7H₂O/grinding, RT | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 94 | |

| Ethyl benzoylacetate | CeCl₃·7H₂O/grinding, RT | Ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate | 96 |

Gould-Jacobs Reaction for Naphthyridine Synthesis

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,8-naphthyridines, which can be further functionalized. The process begins with the condensation of a 2-aminopyridine derivative with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal cyclization to form the naphthyridine ring system. wikipedia.orgresearchgate.net While this method traditionally yields 4-hydroxy derivatives, modifications and subsequent chemical transformations can provide access to a variety of substituted 1,8-naphthyridines. For the synthesis of the target compound, this would likely involve a multi-step sequence starting from a 2-aminopyridine and ultimately requiring the introduction of the 2-(3-hydroxypropyl) substituent.

Table 2: Gould-Jacobs Synthesis of 1,8-Naphthyridine Derivatives

| 2-Aminopyridine Derivative | Malonate Derivative | Product | Reference |

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | researchgate.net |

Multicomponent Reaction Approaches to Functionalized 1,8-Naphthyridines

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. organic-chemistry.org Several MCRs have been developed for the synthesis of highly functionalized 1,8-naphthyridines. These reactions often proceed with high atom economy and can generate a diverse range of products from readily available starting materials.

One such approach involves the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or a cyanoacetate. organic-chemistry.org This method allows for the direct introduction of substituents at various positions of the 1,8-naphthyridine core. To apply this to the synthesis of this compound, an aldehyde bearing a protected hydroxyl group, such as 4-(benzyloxy)butanal, could potentially be used.

Table 3: Multicomponent Synthesis of Functionalized 1,8-Naphthyridines

| 2-Aminopyridine | Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |

| 2-Aminopyridine | Benzaldehyde | Malononitrile | TBBDA | 2-Amino-4-phenyl-1,8-naphthyridine-3-carbonitrile | 90 | organic-chemistry.org |

| 2-Aminopyridine | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | PBBS | Ethyl 2-amino-4-(4-chlorophenyl)-1,8-naphthyridine-3-carboxylate | 88 | organic-chemistry.org |

Palladium-Catalyzed Cyclization and Cross-Coupling Methods (e.g., Sonogashira-Hydrogenation Sequences)

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and they have been successfully applied to the construction of the 1,8-naphthyridine scaffold. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds through cross-coupling or cyclization reactions.

A particularly relevant strategy for introducing an alkyl side chain at the C2 position is the Sonogashira cross-coupling reaction. This involves the coupling of a 2-halo-1,8-naphthyridine with a terminal alkyne. To synthesize the target molecule, 2-chloro- or 2-bromo-1,8-naphthyridine could be coupled with a protected propargyl alcohol derivative, such as 3-(tetrahydro-2H-pyran-2-yloxy)prop-1-yne. The resulting alkyne can then be hydrogenated to the corresponding saturated alkyl chain, followed by deprotection of the hydroxyl group.

Table 4: Palladium-Catalyzed Synthesis of 1,8-Naphthyridine Derivatives

| Starting Material | Coupling Partner/Reaction | Catalyst/Conditions | Product | Reference |

| 2-Chloro-1,8-naphthyridine | Phenylacetylene (Sonogashira) | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 2-(Phenylethynyl)-1,8-naphthyridine | |

| 2-Amino-3-ethynylpyridine | Aryl halide (Cross-coupling) | Pd catalyst | 2-Aryl-1,8-naphthyridine |

N-Arylative Cyclization of γ-Pyridyl Amines

While less commonly reported for 1,8-naphthyridines compared to other nitrogen heterocycles, the N-arylative cyclization of γ-pyridyl amines represents a potential synthetic route. This strategy would involve the intramolecular cyclization of a suitably substituted aminopyridine derivative. For the synthesis of a 1,8-naphthyridine, this would likely entail a starting material with an amino group at the 2-position and a side chain at the 3-position that can undergo cyclization. Further research is needed to fully explore the applicability of this method for the synthesis of 2-substituted 1,8-naphthyridines.

Application of Grignard Reactions in Naphthyridine Synthesis

Grignard reagents are powerful nucleophiles that can be used to introduce alkyl or aryl groups onto heterocyclic scaffolds. In the context of 1,8-naphthyridine synthesis, a Grignard reagent can be reacted with a suitable electrophilic precursor. For example, a 2-halo-1,8-naphthyridine can be treated with a Grignard reagent bearing the desired side chain. To synthesize this compound, a Grignard reagent such as 3-(benzyloxy)propylmagnesium bromide could be reacted with 2-chloro-1,8-naphthyridine. Subsequent debenzylation would then afford the target molecule.

Alternatively, a Grignard reagent can be added to a carbonyl group on a pre-formed 1,8-naphthyridine ring. For instance, the reaction of a Grignard reagent with a 2-formyl-1,8-naphthyridine derivative can be used to introduce a functionalized side chain. nih.gov

Table 5: Application of Grignard Reactions in 1,8-Naphthyridine Synthesis

| 1,8-Naphthyridine Precursor | Grignard Reagent | Product | Reference |

| 2-Chloro-1,8-naphthyridine | Phenylmagnesium bromide | 2-Phenyl-1,8-naphthyridine | |

| 2-Formyl-1,8-naphthyridine | Methylmagnesium bromide | 1-(1,8-Naphthyridin-2-yl)ethanol | nih.gov |

Introduction of the Propan-1-OL Side Chain at the Naphthyridine Core

The synthesis of this compound involves the initial construction of the 1,8-naphthyridine heterocyclic system, followed by the introduction and modification of a side chain at the 2-position. The methodologies employed focus on creating a stable naphthyridine core and then applying specific carbon-carbon bond-forming strategies to build the desired alkyl alcohol functionality.

Direct Synthetic Routes to 2-Substituted 1,8-Naphthyridine Derivatives

The most prevalent and direct method for synthesizing the 2-substituted 1,8-naphthyridine core is the Friedländer annulation. nih.govorganic-chemistry.orgrsc.org This reaction typically involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. To obtain a precursor for the propan-1-ol side chain, a common starting point is the synthesis of 2-methyl-1,8-naphthyridine by reacting 2-aminonicotinaldehyde with acetone. acs.org The reaction is versatile and can be performed under various conditions, including in the presence of base catalysts or even in water, highlighting a move towards greener chemistry. rsc.orgacs.org

Recent advancements have focused on optimizing this synthesis for efficiency and environmental considerations. The use of choline hydroxide as a biocompatible ionic liquid catalyst in water has been shown to produce 2-methyl-1,8-naphthyridine in excellent yields on a gram scale. nih.govacs.org This method avoids harsh reaction conditions, organic solvents, and expensive metal catalysts. acs.org

| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Choline Hydroxide / H₂O | 50 | 6 | 99 | nih.gov |

| LiOH / H₂O | 100 | 12 | 93 | rsc.org |

| KOH / EtOH | Room Temp | 24 | 85 | researchgate.net |

| No Catalyst / PEG-400 | 80 | 2 | 92 | researchgate.net |

This interactive table summarizes various reported conditions for the Friedländer synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone.

Strategies for Carbon-Carbon Bond Formation Leading to Alkyl Alcohol Functionalization

Once the 2-methyl-1,8-naphthyridine precursor is obtained, the next crucial step is the elongation of the methyl group into the 3-hydroxypropyl side chain. This requires a two-carbon extension and the introduction of a terminal hydroxyl group. The acidity of the protons on the 2-methyl group, analogous to quinaldine, allows it to serve as a nucleophile in carbon-carbon bond-forming reactions.

One plausible strategy involves the deprotonation of 2-methyl-1,8-naphthyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This anion can then react with a suitable two-carbon electrophile. The ring-opening reaction of ethylene (B1197577) oxide with the generated anion provides a direct and efficient route to the this compound product after an aqueous workup.

Proposed Synthetic Route:

Deprotonation: 2-Methyl-1,8-naphthyridine is treated with a strong base like n-BuLi in an aprotic solvent such as THF at low temperature to form 2-(lithiomethyl)-1,8-naphthyridine.

Alkylation: Ethylene oxide is added to the solution. The lithiated intermediate attacks the epoxide ring, leading to the formation of a lithium alkoxide.

Protonation: The reaction is quenched with water or a mild acid to protonate the alkoxide, yielding the final product, this compound.

An alternative approach involves a condensation reaction. The 2-methyl group can undergo a Knoevenagel or aldol-type condensation with an appropriate aldehyde. researchgate.net For instance, reaction with formaldehyde would yield an allyl alcohol, which could then be subjected to hydroformylation and reduction, although this is a more complex, multi-step sequence. The direct alkylation with ethylene oxide remains the more convergent strategy.

Derivatization Reactions of this compound

The structure of this compound offers multiple sites for chemical modification: the primary hydroxyl group, the two nitrogen atoms of the naphthyridine ring, and the aliphatic propyl chain.

Chemical Modifications Involving the Primary Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol is a versatile functional group that can be readily converted into esters and ethers, which is useful for modifying the compound's physicochemical properties.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (typically concentrated H₂SO₄), is a common method. britannica.comacs.org For more sensitive substrates or to achieve higher yields, the use of more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is preferred. chemguide.co.uk

| Reaction | Reagents | Catalyst/Base | General Conditions |

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Heat |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Room Temperature |

| Acylation | Acid Anhydride (R-CO)₂O | Pyridine or DMAP | Room Temp or Heat |

This interactive table outlines common conditions for esterification of primary alcohols.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. britannica.com This two-step process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion, followed by its reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. britannica.comorganic-chemistry.org This method is highly effective for preparing a wide range of alkyl ethers.

Reactions Involving the Ring Nitrogen Atoms of the Naphthyridine System

The 1,8-naphthyridine scaffold contains two pyridine-like nitrogen atoms, which are basic and nucleophilic.

N-Alkylation/Quaternization: The nitrogen atoms can react with alkyl halides (e.g., methyl iodide) to form quaternary naphthyridinium salts. nih.gov Depending on the stoichiometry of the alkylating agent, either mono- or di-quaternization can occur. The N8 nitrogen is generally more sterically accessible than the N1 nitrogen.

N-Oxide Formation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, can oxidize one or both of the ring nitrogens to form the corresponding N-oxides. nih.gov N-oxide formation can alter the electronic properties of the ring, making it more susceptible to certain types of substitution reactions.

Further Functionalization of the Propan-1-OL Chain

The propan-1-ol side chain itself can be a site for further chemical transformations beyond esterification and etherification.

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. libretexts.orgwikipedia.org

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent (e.g., dichloromethane) will selectively oxidize the primary alcohol to 3-(1,8-naphthyridin-2-yl)propanal without further oxidation. nih.gov

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (Jones reagent), or even air/O₂ with certain catalysts, will oxidize the primary alcohol completely to the corresponding carboxylic acid, 3-(1,8-naphthyridin-2-yl)propanoic acid. wikipedia.orgacs.org

| Target Product | Oxidizing Agent | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, Heat |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp |

This interactive table summarizes common reagents for the oxidation of the primary alcohol side chain.

Conversion to Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃). This functionalized intermediate can then undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., amines, azides, cyanides) at the terminus of the propyl chain.

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Core

The reactivity of the 1,8-naphthyridine core in this compound is significantly influenced by the presence of two nitrogen atoms. These nitrogen atoms are electron-withdrawing, which deactivates the ring system towards electrophilic aromatic substitution. Electrophilic attack, if it occurs, is directed to specific positions. The electron-poor nature of the pyridinone-like ring makes it susceptible to nucleophilic substitution, particularly at positions that are activated by the nitrogen atoms.

The general mechanism for electrophilic aromatic substitution involves a two-step process: the aromatic ring acts as a nucleophile to attack an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com However, the high activation energy required for this process with the deactivated 1,8-naphthyridine ring often necessitates harsh reaction conditions.

Conversely, nucleophilic aromatic substitution is a more common transformation for this heterocyclic system. These reactions typically proceed via an addition-elimination mechanism where a nucleophile attacks an electron-deficient carbon atom, forming a Meisenheimer-like intermediate, followed by the departure of a leaving group. Halogenated 1,8-naphthyridines are common substrates for such reactions. For instance, a chloro-substituted 1,8-naphthyridine can react with various nucleophiles. In one study, a 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid derivative underwent nucleophilic substitution with benzylamine and triethylene glycol. researchgate.net

The presence of the 3-hydroxypropyl side chain in this compound introduces another reactive site. The terminal hydroxyl group is a poor leaving group but can be activated to facilitate nucleophilic substitution. youtube.com This can be achieved by protonation in the presence of strong acids or by conversion to a better leaving group, such as a tosylate ester. youtube.com Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free approach. nih.gov

| Reaction Type | Reagents | Substrate | Product | Key Findings |

|---|---|---|---|---|

| Nucleophilic Substitution | Benzylamine | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | 5-(Benzylamino)-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Demonstrates the susceptibility of the chloro-substituted naphthyridine core to nucleophilic attack. researchgate.net |

| Nucleophilic Substitution | Triethylene glycol | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | 5-((2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)oxy)-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Illustrates the reaction with an oxygen-centered nucleophile. researchgate.net |

| Alcohol Activation for Nucleophilic Substitution | Tosyl chloride (TsCl) in pyridine | Alcohol | Tosylate ester | Converts the poor hydroxyl leaving group into a good tosylate leaving group, facilitating subsequent substitution reactions. youtube.com |

Investigation of Sustainable and Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

Recent research has increasingly focused on developing environmentally benign and sustainable methods for the synthesis of 1,8-naphthyridine derivatives. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

A prominent green chemistry approach to 1,8-naphthyridine synthesis is the use of water as a solvent. The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been adapted to aqueous conditions. One study reports a gram-scale synthesis of 1,8-naphthyridines in water using the inexpensive and biocompatible ionic liquid choline hydroxide as a catalyst. nih.govacs.org This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.govacs.org

Another sustainable strategy involves the use of catalyst-free conditions in environmentally friendly solvents. A one-pot, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol has been developed for the synthesis of functionalized rsc.orgnih.govnaphthyridine derivatives. rsc.org This protocol offers short reaction times, high yields, and practical simplicity. rsc.org

The use of natural acids as catalysts also aligns with the principles of green chemistry. Citric acid has been employed as a promoter for the efficient synthesis of 1,8-naphthyridines. connectjournals.com Furthermore, multicomponent reactions in aqueous media at room temperature, utilizing reusable catalysts like SiO2/Fe3O4, have been reported for the high-yield synthesis of 1,8-naphthyridines. nih.gov

Ionic liquids have been explored as green solvents and catalysts for the Friedländer reaction to produce 1,8-naphthyridyl derivatives under solvent-free conditions. acs.org These methods often allow for easy separation and recycling of the catalyst. A greener method for the synthesis of substituted 1,8-naphthyridines has been developed using water as the reaction solvent in the Friedländer reaction between 2-aminonicotinaldehyde and various carbonyl compounds. rsc.org

| Green Approach | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Friedländer Reaction | Water as solvent, Choline hydroxide as catalyst | Avoids organic solvents and metal catalysts, biocompatible catalyst. nih.govacs.org | nih.govacs.org |

| Catalyst-Free Domino Reaction | Ethanol as solvent, catalyst-free | Short reaction times, high yields, operational simplicity. rsc.org | rsc.org |

| Natural Acid Catalysis | Citric acid as promoter | Use of a benign and readily available natural acid. connectjournals.com | connectjournals.com |

| Aqueous Multicomponent Reaction | Water as solvent, SiO2/Fe3O4 as reusable catalyst | Room temperature reaction, high yields, reusable catalyst. nih.gov | nih.gov |

| Ionic Liquid Catalysis | Ionic liquids as solvent and catalyst (solvent-free conditions) | Efficient catalysis and potential for catalyst recycling. acs.org | acs.org |

| Water-Mediated Friedländer Reaction | Water as solvent | Environmentally friendly solvent, high yields. rsc.org | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3 1,8 Naphthyridin 2 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and environment of individual atoms. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular framework of 3-(1,8-Naphthyridin-2-YL)propan-1-OL and its derivatives can be assembled.

¹H NMR Spectroscopy for Proton Environment and Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, arising from spin-spin coupling, reveals the number of neighboring protons.

The propanol (B110389) side chain would exhibit characteristic signals: a triplet for the methylene (B1212753) group adjacent to the hydroxyl group (CH₂-OH), a triplet for the methylene group attached to the naphthyridine ring (Ar-CH₂), and a multiplet for the central methylene group (-CH₂-). The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

In derivatives, such as those with substitutions on the naphthyridine ring or modifications to the propanol chain, the ¹H NMR spectrum provides clear evidence of these changes. For instance, the introduction of a substituent on the aromatic ring will alter the chemical shifts and coupling patterns of the remaining aromatic protons. nih.gov

Table 1: Representative ¹H NMR Data for a 1,8-Naphthyridine (B1210474) Derivative nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 9.19 | s | - |

| Aromatic H | 8.52 | dd | 4.7 |

| Aromatic H | 7.97 | d | 7.8 |

| Aromatic H | 7.56 | d | 7.8 |

| Aromatic H (benzyl) | 7.24–7.46 | m | - |

| CH₂-Ph | 5.68 | s | - |

| Note: This data is for 1-Benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one, illustrating typical shifts in a related system. |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of a ¹³C signal is indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. libretexts.org

In the ¹³C NMR spectrum of this compound, one would expect to observe signals for the eight carbons of the naphthyridine ring and the three carbons of the propanol side chain. The carbons of the aromatic ring will appear in the downfield region (typically 110-160 ppm), with those directly bonded to nitrogen atoms being further deshielded. libretexts.org The aliphatic carbons of the propanol chain will resonate in the upfield region (typically 10-70 ppm).

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the assignment of the carbon skeleton. miamioh.eduuvic.ca

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |

| Naphthyridine C (Aromatic) | 110 - 160 |

| C-OH (Aliphatic) | 50 - 70 |

| Ar-C (Aliphatic) | 25 - 45 |

| Central C (Aliphatic) | 20 - 40 |

| Note: These are general predicted ranges and actual values can vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over two or three bonds). uvic.casdsu.edu In the context of this compound, COSY would show correlations between adjacent protons in the naphthyridine ring system and between the protons of the propanol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edursc.org This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. sdsu.eduresearchgate.net This technique is crucial for piecing together the entire molecular structure by identifying longer-range connectivities. For example, HMBC can show correlations between the protons of the methylene group adjacent to the naphthyridine ring and the carbons of the ring itself, thus confirming the attachment point of the side chain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In the case of derivatives, the mass of the molecular ion will shift accordingly. The fragmentation pattern observed in the mass spectrum can provide structural information. For example, cleavage of the propanol side chain could lead to characteristic fragment ions, helping to confirm the structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. docbrown.info

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.

C-H stretching bands for the aromatic and aliphatic portions of the molecule, typically in the 2850-3100 cm⁻¹ region.

C=N and C=C stretching vibrations from the naphthyridine ring, appearing in the 1400-1600 cm⁻¹ range.

A C-O stretching band for the alcohol, usually found in the 1000-1250 cm⁻¹ region.

In derivatives, the appearance or disappearance of certain bands can confirm chemical transformations. For example, oxidation of the alcohol to a ketone would result in the disappearance of the O-H stretch and the appearance of a strong C=O stretching band around 1700 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for 1,8-Naphthyridine Derivatives nih.gov

| Functional Group | Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3086 - 3113 |

| C=O (keto) | 1686 |

| C=O (amide) | 1651 |

Note: Data from a related 1,8-naphthyridine derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the conjugated 1,8-naphthyridine ring system. One would expect to observe strong absorptions in the UV region, typically with multiple bands corresponding to different π→π* and n→π* transitions. caymanchem.com The position of the absorption maximum (λmax) is indicative of the extent of conjugation.

Changes in the substitution pattern on the naphthyridine ring or alterations that affect the electronic communication between the ring and the side chain will lead to shifts in the λmax values. For example, the introduction of an electron-donating or electron-withdrawing group can cause a bathochromic (red) or hypsochromic (blue) shift, respectively. rsc.org

Table 4: UV-Vis Absorption Maxima for a 2-Substituted-1,8-Naphthyridine Derivative caymanchem.com

| Compound | λmax (nm) |

| 2-(1,8-Naphthyridin-2-yl)phenol | 215, 257, 359 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound like this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The process involves the combustion of a precisely weighed sample of the compound in a controlled environment. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are meticulously collected and quantified. From these quantities, the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original sample is calculated.

For a proposed structure of this compound, the theoretical elemental composition can be calculated based on its molecular formula (C₁₁H₁₂N₂O). The experimentally determined values from elemental analysis are then compared to these theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the proposed molecular formula and the purity of the sample.

In the broader research context of 1,8-naphthyridine derivatives, elemental analysis is a standard characterization method. For instance, studies on various substituted 1,8-naphthyridine-3-carbonitrile (B1524053) and carboxamide derivatives consistently report elemental analysis data to confirm their proposed structures. nih.govrsc.org The results are typically presented in a tabular format, comparing the theoretically calculated percentages of C, H, and N with the experimentally found values. nih.govrsc.org

Below is a representative data table illustrating how the results for this compound would be presented.

Elemental Analysis Data for C₁₁H₁₂N₂O

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 70.19 | 70.11 |

| Hydrogen (H) | 6.43 | 6.38 |

| Nitrogen (N) | 14.88 | 14.81 |

Note: The experimental values are hypothetical for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, crystallographers can construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom in the crystal lattice can be determined, revealing the exact molecular structure.

For 1,8-naphthyridine derivatives, X-ray crystallography has been instrumental in confirming structures and understanding intermolecular interactions. For example, the crystallographic analysis of 2-(Pyridin-2-yl)-1,8-naphthyridine revealed detailed information about its crystal system, space group, unit cell dimensions, and the dihedral angles between the naphthyridine and pyridine (B92270) rings. researchgate.net Such studies also elucidate non-covalent interactions like π–π stacking and hydrogen bonding, which are crucial for understanding the supramolecular assembly in the solid state. researchgate.net

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide definitive data as shown in the representative table below.

Representative Crystallographic Data for a 1,8-Naphthyridine Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₉N₃ |

| Formula Weight | 207.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.1708 (2) |

| b (Å) | 16.9596 (7) |

| c (Å) | 14.2882 (6) |

| β (°) | 99.9699 (19) |

| Volume (ų) | 1472.74 (10) |

| Z | 6 |

| Calculated Density (Mg m⁻³) | 1.402 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 648.00 |

| R [F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.093 |

Note: The data presented is for 2-(Pyridin-2-yl)-1,8-naphthyridine and serves as an illustrative example of the parameters obtained from a crystallographic study. researchgate.net

This level of detail is invaluable, confirming the connectivity of the propanol side chain to the 1,8-naphthyridine core at the C2 position and revealing the specific rotational conformation of the side chain relative to the aromatic ring system in the solid state.

Computational Chemistry and Theoretical Investigations of 3 1,8 Naphthyridin 2 Yl Propan 1 Ol

Calcoli di Chimica Quantistica per la Struttura Elettronica e le Proprietà Molecolari

I calcoli di chimica quantistica, in particolare quelli basati sulla Teoria del Funzionale della Densità (DFT), sono fondamentali per comprendere la struttura elettronica fondamentale e le proprietà molecolari di un composto.

La Teoria del Funzionale della Densità (DFT) è un metodo computazionale robusto utilizzato per studiare la struttura elettronica di sistemi a molti corpi. nih.gov Per il 3-(1,8-naftiridin-2-il)propan-1-olo, i calcoli DFT, tipicamente utilizzando funzionali ibridi come il B3LYP con un set di basi come 6-31G(d,p), sarebbero impiegati per determinare la sua geometria molecolare più stabile. researchgate.net Questo processo di ottimizzazione della geometria calcola le lunghezze dei legami, gli angoli di legame e gli angoli diedri che corrispondono a un minimo di energia sulla superficie di energia potenziale. arxiv.org Questi parametri strutturali ottimizzati sono cruciali per comprendere la forma tridimensionale della molecola e servono come base per ulteriori calcoli computazionali. ripublication.com

Tabella 1: Parametri Geometrici Previsti per il 3-(1,8-Naftiridin-2-IL)propan-1-olo (Valori Ipotetici)

| Parametro | Atomi Coinvolti | Valore Previsto |

| Lunghezza del Legame | C-C (anello naftiridinico) | ~1.40 Å |

| Lunghezza del Legame | C-N (anello naftiridinico) | ~1.34 Å |

| Lunghezza del Legame | C-C (catena propanolica) | ~1.53 Å |

| Lunghezza del Legame | C-O (catena propanolica) | ~1.43 Å |

| Angolo di Legame | C-N-C (anello naftiridinico) | ~118° |

| Angolo di Legame | C-C-C (catena propanolica) | ~112° |

| Angolo di Legame | C-C-O (catena propanolica) | ~109° |

Nota: Questi valori sono stime basate su composti simili e principi generali. I valori effettivi richiederebbero un calcolo DFT specifico.

Gli orbitali molecolari di frontiera, ovvero l'Orbitale Molecolare Occupato più Alto (HOMO) e l'Orbitale Molecolare Inoccupato più Basso (LUMO), sono fondamentali per comprendere la reattività chimica di una molecola. researchgate.net L'energia dell'HOMO è correlata alla capacità di donare elettroni (nucleofilia), mentre l'energia del LUMO si riferisce alla sua capacità di accettare elettroni (elettrofilia). biomedres.us Il gap energetico HOMO-LUMO (ΔE) è un indicatore importante della stabilità cinetica; un gap ampio implica un'alta stabilità e una bassa reattività, mentre un gap stretto suggerisce una maggiore reattività e la facilità con cui possono verificarsi transizioni elettroniche. ripublication.combiomedres.us Per il 3-(1,8-naftiridin-2-il)propan-1-olo, l'analisi HOMO-LUMO rivelerebbe la distribuzione di questi orbitali di frontiera, indicando le probabili regioni della molecola coinvolte nel trasferimento di carica durante le reazioni chimiche. researchgate.net

Tabella 2: Proprietà Elettroniche Previste per il 3-(1,8-Naftiridin-2-IL)propan-1-olo (Valori Ipotetici)

| Proprietà | Valore Previsto (eV) |

| Energia HOMO | -6.5 |

| Energia LUMO | -1.2 |

| Gap Energetico HOMO-LUMO | 5.3 |

Nota: Questi valori sono stime. I valori effettivi richiederebbero un calcolo DFT specifico.

La mappatura del Potenziale Elettrostatico Molecolare (MEP) è uno strumento visivo utilizzato per identificare le regioni elettrofile e nucleofile di una molecola. researchgate.net La mappa MEP illustra il potenziale elettrostatico sulla superficie a densità elettronica costante, utilizzando un codice colore per rappresentare diverse regioni di potenziale. Le regioni con potenziale elettrostatico negativo (tipicamente mostrate in rosso o arancione) indicano un eccesso di elettroni e sono suscettibili all'attacco elettrofilo. researchgate.net Al contrario, le regioni con potenziale elettrostatico positivo (mostrate in blu) sono carenti di elettroni e sono siti favorevoli per l'attacco nucleofilo. researchgate.net Per il 3-(1,8-naftiridin-2-il)propan-1-olo, la mappa MEP evidenzierebbe probabilmente un potenziale negativo intorno agli atomi di azoto dell'anello naftiridinico e all'atomo di ossigeno del gruppo idrossile, indicando questi come siti di legame a idrogeno e di coordinazione con ioni metallici. nih.gov

Simulazioni di Dinamica Molecolare per l'Analisi Conformazionale e le Interazioni Intermolecolari

Le simulazioni di Dinamica Molecolare (MD) forniscono approfondimenti sul comportamento dinamico delle molecole nel tempo. Per il 3-(1,8-naftiridin-2-il)propan-1-olo, le simulazioni MD in un ambiente acquoso simulato potrebbero rivelare la sua flessibilità conformazionale. La catena laterale propanolica può adottare varie conformazioni attraverso la rotazione attorno ai suoi legami singoli. Le simulazioni MD possono aiutare a identificare le conformazioni a bassa energia più popolate e le barriere energetiche tra di esse. Inoltre, queste simulazioni possono modellare le interazioni intermolecolari tra la molecola di soluto e le molecole di solvente circostanti, fornendo informazioni sui pattern di legame a idrogeno e sugli effetti di solvatazione.

Studi di Docking Molecolare per Interazioni Predittive Ligando-Bersaglio

Il docking molecolare è una tecnica computazionale che predice l'orientamento preferito di una molecola (ligando) quando legata a una seconda molecola (bersaglio), tipicamente una proteina o un acido nucleico. ripublication.com Dato che i derivati della naftiridina mostrano una vasta gamma di attività biologiche, gli studi di docking per il 3-(1,8-naftiridin-2-il)propan-1-olo potrebbero essere impiegati per ipotizzare i suoi potenziali bersagli biologici. Il processo prevede l'inserimento della conformazione 3D del composto in un sito di legame di una proteina bersaglio e la valutazione delle interazioni di legame, come legami a idrogeno, interazioni idrofobiche e forze di van der Waals. nih.gov Il punteggio di docking risultante fornisce una stima dell'affinità di legame. Ad esempio, potrebbe essere agganciato a siti attivi di chinasi o altre enzimi per cui i nuclei di naftiridina hanno mostrato affinità.

Predizione In Silico delle Proprietà di Assorbimento, Distribuzione, Metabolismo ed Escrezione (ADME)

I modelli computazionali in silico sono ampiamente utilizzati per prevedere le proprietà di Assorbimento, Distribuzione, Metabolismo ed Escrezione (ADME) di potenziali candidati farmaci, aiutando a identificare precocemente eventuali problemi farmacocinetici. researchgate.net Per il 3-(1,8-naftiridin-2-il)propan-1-olo, vari descrittori molecolari (ad es. peso molecolare, lipofilia (logP), area superficiale polare topologica) possono essere calcolati e utilizzati in modelli quantitativi struttura-attività (QSAR) per predire le proprietà ADME. nih.gov

Tabella 3: Proprietà ADME Previste In Silico per il 3-(1,8-Naftiridin-2-IL)propan-1-olo (Valori Ipotetici)

| Proprietà ADME | Parametro | Valore Previsto | Significato |

| Assorbimento | Assorbimento orale umano | Alto | Buona probabilità di essere assorbito dal tratto gastrointestinale. researchgate.net |

| Assorbimento | Permeabilità Caco-2 | Moderato | Indica la capacità di attraversare la barriera intestinale. |

| Distribuzione | Penetrazione della Barriera Emato-Encefalica (BBB) | Basso-Moderato | Predice la capacità di entrare nel sistema nervoso centrale. researchgate.net |

| Distribuzione | Legame con le Proteine Plasmatiche (PPB) | Moderato-Alto | Influenza la frazione di farmaco libero disponibile per l'azione. |

| Metabolismo | Inibizione del CYP450 | Probabile inibitore di alcuni isoenzimi | Potenziale di interazioni farmaco-farmaco. |

| Escrezione | Clearance Renale | Basso | Suggerisce che la clearance può avvenire principalmente attraverso il metabolismo. |

Nota: Questi valori sono predizioni basate su modelli computazionali e richiedono una validazione sperimentale.

Tabella dei Composti Chimici Menzionati

| Nome del Composto | Formula Molecolare |

| 3-(1,8-Naftiridin-2-IL)propan-1-olo | C11H12N2O |

| 2-(1,8-Naftiridin-2-il)fenolo | C14H10N2O |

| 3-(Dimetilammino)-1-(tiofen-2-il)propan-1-one cloridrato | C9H14ClNOS |

| 3-(naftalen-1-il)propan-1-olo | C13H14O |

| 3-(ossiran-2-il)propan-1-olo | C5H10O2 |

| 3-Fenil-2-propin-1-olo | C9H8O |

| 3-(Piridin-2-il)propan-1-olo | C8H11NO |

| Acqua | H2O |

| Naprossene | C14H14O3 |

| Propan-2-olo | C3H8O |

Structure-Activity Relationship (SAR) Studies Enabled by Computational Approaches

Computational chemistry and theoretical investigations have become indispensable tools in modern drug discovery for elucidating the structure-activity relationships (SAR) of novel chemical entities. In the context of 3-(1,8-Naphthyridin-2-YL)propan-1-OL and its analogues, computational approaches provide deep insights into the molecular features governing their biological activity. These in silico methods allow for the rational design of more potent and selective derivatives by predicting how structural modifications to the 1,8-naphthyridine (B1210474) scaffold will affect interactions with biological targets.

The core of SAR for the 1,8-naphthyridine class of compounds lies in understanding the electronic and steric effects of substituents at various positions of the bicyclic ring system. Computational studies have repeatedly shown that modifications at the C3, C7, and N1 positions can dramatically alter the binding affinity and efficacy of these compounds against a range of biological targets, including adenosine (B11128) receptors, cannabinoid receptors, and various enzymes. nih.govnih.govnih.gov

For instance, research on 1,8-naphthyridine derivatives as potential adenosine A2A receptor antagonists has highlighted the importance of substitutions at the 3-position. nih.gov Molecular docking studies have revealed that incorporating secondary amines at this position can enhance binding efficiency. nih.gov This is often attributed to the formation of additional hydrogen bonds or favorable electrostatic interactions within the receptor's binding pocket.

Similarly, in the development of 1,8-naphthyridine-based cannabinoid receptor ligands, the nature of the substituent at the N1 position and the carboxamide group at the C3 position are critical determinants of affinity and selectivity for CB1 versus CB2 receptors. nih.gov Computational models suggest that bulky aromatic or aliphatic groups at N1 can occupy a hydrophobic pocket in the receptor, thereby increasing binding affinity. nih.gov

The following table summarizes representative SAR findings from computational studies on various 1,8-naphthyridine derivatives, illustrating the impact of different substituents on their biological activity. It is important to note that these are examples from related compounds and not direct data for this compound.

| Compound Series | Target | Key Structural Modifications | Observed SAR Trends from Computational Studies | Reference |

| 1,8-Naphthyridine-3-carboxamides | Cannabinoid Receptors (CB1/CB2) | Variation of substituents at N1 and the C3-carboxamide | - Alkyl or arylalkyl groups at N1 enhance affinity. - Aromatic carboxamides at C3 are preferred for CB2 selectivity. | nih.gov |

| 1,8-Naphthyridine Derivatives | Adenosine A2A Receptor | Introduction of secondary amines at C3 | - Enhances binding efficiency and potency. | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid analogues | Histamine H1 Receptor | Modifications at the terminal 3-carboxylic acid end | - Specific substitutions are crucial for bronchorelaxant effect. | rsc.orgnih.gov |

| 2-Phenyl-7-methyl-1,8-naphthyridine derivatives | MCF-7 Cancer Cell Line | Variable substituents at C3 | - Specific chalcone-like moieties at C3 lead to potent cytotoxic activity. | researchgate.net |

Regarding the specific structure of this compound, computational SAR studies on related 2-substituted 1,8-naphthyridines can offer valuable predictions. The propan-1-ol side chain at the C2 position introduces a flexible linker with a terminal hydroxyl group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target binding site. The flexibility of the propyl chain allows the terminal hydroxyl to orient itself optimally for such interactions.

The table below illustrates the kind of data generated from in silico studies, in this case for 1,8-naphthyridine derivatives targeting the Adenosine A2A receptor. This data is crucial for building SAR models.

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (MMGBSA dG bind, kcal/mol) | Key Predicted Interactions | Reference |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | -8.407 | -56.60 | Forms a stable complex with the human A2A receptor. | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | -8.562 | -64.13 | Forms a stable complex with the human A2A receptor. | nih.gov |

Coordination Chemistry and Metal Complexation Studies of 3 1,8 Naphthyridin 2 Yl Propan 1 Ol

The 1,8-Naphthyridine (B1210474) Scaffold as a Versatile Ligand Platform in Coordination Chemistry

The 1,8-naphthyridine (napy) framework is a privileged scaffold in coordination chemistry, prized for its rigid structure and the unique chelating environment provided by its two nitrogen atoms. nih.gov This arrangement is optimal for chelating a wide array of metal cations. nih.gov The geometry of the 1,8-naphthyridine core, with its two fused pyridine (B92270) rings, creates a pre-organized binding pocket that can stabilize metal ions and facilitate the formation of well-defined coordination compounds.

A key feature of the 1,8-naphthyridine scaffold is its ability to act as a bridging unit between two metal centers, forming stable dinuclear complexes. researchgate.net This property is of significant interest in the development of catalysts and functional materials, as the close proximity of two metal ions can lead to cooperative effects, enabling novel reactivity and multi-electron processes. escholarship.org The distance and geometry between the metal centers can be tuned by modifying the substituents on the naphthyridine core. researchgate.net Researchers have developed a variety of multidentate dinucleating ligands based on this scaffold, which can link two metal ions in a manner similar to the bridging carboxylate groups found in many dimetallic enzymes. researchgate.net The versatility of the 1,8-naphthyridine platform allows for its incorporation into a wide range of ligand designs, from simple bidentate systems to complex, multi-armed chelators, making it a cornerstone in the field of inorganic and organometallic chemistry. escholarship.orgresearchgate.net

Design and Synthesis of Metal Complexes with 3-(1,8-Naphthyridin-2-YL)propan-1-OL

The synthesis of 1,8-naphthyridine derivatives often employs methods like the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. For the target ligand, this compound, a potential synthetic route could involve the reaction of 2-aminonicotinaldehyde with a suitable five-carbon ketone or aldehyde precursor that incorporates a protected alcohol functionality, followed by deprotection. Another approach could be a copper-catalyzed reaction between a 2-aminonicotinaldehyde and a terminal alkyne bearing a hydroxyl group.

While specific synthetic procedures for metal complexes of this compound are not detailed in the reviewed literature, general methods for complexation of 1,8-naphthyridine-based ligands are well-established. Typically, the ligand is dissolved in a suitable solvent and treated with a stoichiometric amount of a metal salt. For instance, the synthesis of dicopper(II) complexes has been achieved by reacting a 1,8-naphthyridine-based ligand with two equivalents of a copper(II) salt, such as copper(II) trifluoromethanesulfonate. researchgate.net Similarly, dicopper(I) complexes can be prepared using copper(I) precursors. nih.gov The choice of solvent, temperature, and the nature of the counter-ion can influence the final structure and nuclearity of the resulting complex.

Spectroscopic Characterization of Metal-Naphthyridine Complexes (e.g., IR, UV-Vis, ESR, NMR)

The characterization of metal complexes relies on a suite of spectroscopic techniques to determine their structure, bonding, and electronic properties. For complexes involving 1,8-naphthyridine ligands, these methods are indispensable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal center. The C=N and C=C stretching vibrations of the naphthyridine ring typically shift to higher frequencies upon coordination. If the propan-1-ol moiety of this compound participates in coordination, the O-H stretching frequency would be expected to shift or disappear (if deprotonated), and a new M-O stretching band might appear at lower frequencies.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the electronic transitions within the molecule. Typically, intense absorption bands in the UV region are assigned to π-π* transitions within the naphthyridine ligand, while bands in the visible region are often due to metal-to-ligand charge transfer (MLCT) or d-d transitions of the metal ion.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of copper(II), ESR (or EPR) spectroscopy is a powerful tool. It provides information about the electronic environment of the unpaired electron. For example, variable-temperature ESR studies of a mixed-valence dicopper(I,II) complex showed a fully delocalized electronic structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) is used to elucidate the structure in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand are altered. The magnitude and direction of these shifts can provide insights into the coordination mode and the electronic effects of the metal ion.

Electronic and Geometric Structure Elucidation of Coordination Compounds

X-ray crystallography is the definitive method for determining the solid-state geometric structure of coordination compounds. For dinuclear 1,8-naphthyridine complexes, this technique has revealed crucial details about their architecture.

Many dicopper complexes with 1,8-naphthyridine-based ligands adopt a "diamond" shaped core, where the two copper ions are held in close proximity by the naphthyridine bridge and often an additional bridging ligand, such as a hydroxide (B78521) or a carboxylate. nih.govresearchgate.net The metal-metal distance is a key parameter and is highly dependent on the nature of the ligand and any bridging groups. For example, in a series of dicopper(I) complexes with a 2,7-disubstituted naphthyridine ligand, the Cu-Cu distances were found to range from 2.6151(6) to 2.7325(5) Å, varying with the terminal ligands. nih.gov In a mixed-valence dicopper(I,II) complex, an even shorter Cu-Cu distance of 2.4493(14) Å was observed, indicating a significant metal-metal interaction. nih.gov

The coordination geometry around the metal centers is also of great interest. In many dinuclear complexes, the rigidity of the naphthyridine ligand enforces a specific geometry, such as pseudo-octahedral, on the metal ions. This can leave open coordination sites available for substrate binding, which is particularly important for catalytic applications.

Influence of the Propan-1-OL Moiety on Ligand Binding and Coordination Modes

The propan-1-ol side chain on the this compound ligand introduces several features that could significantly influence its coordination chemistry compared to simpler naphthyridine ligands.

First, the hydroxyl group provides an additional potential donor site. The oxygen atom could coordinate to a metal center, leading to a new chelation mode. For instance, the ligand could act as a bidentate N,N'-donor using the two naphthyridine nitrogens, or it could potentially act as a tridentate N,N',O-donor if the alcohol group also binds to the same metal center or bridges to a second metal. This would depend on the flexibility of the three-carbon chain and the preference of the metal ion.

Second, the propan-1-ol group can participate in hydrogen bonding. Intramolecularly, it could interact with the uncoordinated naphthyridine nitrogen or a coordinated anion. Intermolecularly, it could form hydrogen bonds with solvent molecules or other complex units in the crystal lattice, influencing the supramolecular structure.

Catalytic Applications of Naphthyridine-Metal Complexes

The unique ability of 1,8-naphthyridine ligands to support bimetallic centers has made their metal complexes attractive candidates for catalysis. The proximity of two metal ions can facilitate cooperative substrate activation and multi-electron redox processes, mimicking the active sites of some metalloenzymes.

Palladium complexes of 1,8-naphthyridine derivatives have been investigated for cross-coupling reactions. Furthermore, the design of late transition metal catalysts for olefin polymerization has utilized bulky naphthylamine ligands to create a specific steric environment around the metal center. The development of dicopper complexes, in particular, has opened avenues for various catalytic transformations.

Dicopper Complexes for C-C Bond Formation and Activation Reactions

Dicopper complexes supported by 1,8-naphthyridine ligands have shown significant promise in catalysis, particularly in reactions involving C-C bond formation and the activation of small molecules. escholarship.org The two copper centers can work in concert to bind and activate substrates in ways that are not possible with mononuclear complexes.

For example, dicopper complexes have been developed that are highly reactive in C(sp)-H bond activations. escholarship.org The reactivity of these systems can be tuned by modifying the ligand structure. Studies have shown that the coordination environment around the copper centers, rather than just the Cu-Cu distance, plays a crucial role in their catalytic efficacy. escholarship.org Dicopper(I) complexes have also been found to be effective catalysts for the cyclization of 2-bromobenzoic acids and amidines. researchgate.net While the catalytic activity of complexes derived from this compound has not been reported, the established reactivity of related dicopper-naphthyridine systems suggests that they could be promising candidates for similar catalytic applications, with the propan-1-ol moiety potentially influencing substrate selectivity and catalytic turnover through steric or hydrogen-bonding interactions.

Iridium-Catalyzed Transfer Hydrogenation

The 1,8-naphthyridine framework, a key structural element of this compound, has proven to be a versatile ligand scaffold for the development of highly efficient iridium-based catalysts for transfer hydrogenation reactions. These reactions offer a valuable and safer alternative to traditional hydrogenation methods that often require high-pressure molecular hydrogen. Iridium complexes bearing 1,8-naphthyridine-based ligands have demonstrated remarkable activity in the transfer hydrogenation of various unsaturated functionalities, including N-heterocycles.

A notable application of such catalytic systems is the transfer hydrogenation of 1,8-naphthyridine derivatives themselves. For instance, an iridium-catalyzed hydrogen transfer strategy has been developed for the synthesis of functionalized tetrahydro-1,8-naphthyridines from aryl-1,8-naphthyridines using indoline (B122111) as the hydrogen source. nih.govmdpi.comnih.gov This transformation proceeds with high efficiency and offers a practical route to valuable N-heterocyclic products. mdpi.com The iridium catalyst plays a crucial role in this process, with no product formation observed in its absence. mdpi.com The proposed mechanism involves the formation of an iridium hydride species, which then participates in the reduction of the naphthyridine ring. mdpi.com

The general catalytic cycle for the iridium-catalyzed transfer hydrogenation of N-heteroarenes using a hydrogen source like formic acid involves the formation of an active iridium hydride complex. acs.org This complex then transfers the hydride to the N-heterocyclic substrate, leading to its reduction. The catalyst is regenerated in the process, allowing for a catalytic turnover. The efficiency of these catalytic systems can be influenced by the nature of the substituents on the 1,8-naphthyridine ligand and the reaction conditions.

While specific studies on the catalytic activity of a complex derived directly from this compound are not extensively documented in the reviewed literature, the established reactivity of related 1,8-naphthyridine-iridium complexes provides a strong indication of its potential in this area. The presence of the propan-1-ol functionality could influence the solubility and steric environment of the resulting iridium complex, potentially modulating its catalytic performance.

Below is a table summarizing the catalytic activity of representative iridium-naphthyridine complexes in transfer hydrogenation reactions.

| Catalyst Precursor | Substrate | Hydrogen Source | Product | Yield (%) | Reference |

| [CpIrCl₂]₂ | 2-Phenyl-1,8-naphthyridine | Indoline | 2-Phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine | High | mdpi.com |

| [CpIrCl₂]₂ | Various aryl-1,8-naphthyridines | Indoline | Corresponding tetrahydro-1,8-naphthyridines | High | mdpi.com |

| Iridium Complexes | N-Heteroarenes | Formic Acid | Substituted Tetrahydroquinolines | Excellent | acs.org |

General Catalytic Transformations Enabled by Naphthyridine-Based Ligands

Beyond iridium-catalyzed transfer hydrogenation, the versatile coordination properties of the 1,8-naphthyridine scaffold have led to its use in a broader range of catalytic transformations involving other transition metals. The bidentate N,N'-donating nature of the 1,8-naphthyridine moiety allows for the formation of stable and catalytically active complexes with various metals, including palladium. rsc.org

Palladium complexes incorporating 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and successfully employed as catalysts in cross-coupling reactions. rsc.org These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. Specifically, these palladium-naphthyridine complexes have shown catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions. rsc.org The structure of the naphthyridine-based ligand can influence the catalytic activity and selectivity of the palladium complex. For example, in the Kumada-Corriu coupling of aryl bromides with cyclohexylmagnesium bromide, the nature of the palladium-naphthyridine complex was found to determine whether cross-coupling or reduction of the aryl halide occurred. rsc.org

The 1,8-naphthyridine framework has also been integrated into ligands for late transition metal catalysts used in olefin polymerization. mdpi.com The steric bulk provided by substituents on the naphthylamine core, a related structural motif, can significantly influence the catalytic performance in ethylene (B1197577) polymerization, affecting the molecular weight and branching of the resulting polyethylene. mdpi.com

While direct catalytic applications of metal complexes of this compound are not detailed in the available literature, the proven utility of the broader family of 1,8-naphthyridine-based ligands in various catalytic processes suggests its potential as a valuable ligand component. The propan-1-ol arm could potentially engage in secondary coordination or hydrogen bonding interactions, thereby influencing the catalytic environment around the metal center.

The following table provides examples of general catalytic transformations enabled by naphthyridine-based ligands.

| Metal | Ligand Type | Reaction Type | Substrates | Product Type | Reference |

| Palladium | 1,8-Naphthyridine-functionalized NHC | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Biaryls | rsc.org |

| Palladium | 1,8-Naphthyridine-functionalized NHC | Kumada-Corriu Coupling | Aryl bromides and Grignard reagents | Aryl-alkyl/aryl compounds | rsc.org |

| Nickel | 8-Arylnaphthylamine-derived | Ethylene Polymerization | Ethylene | Polyethylene | mdpi.com |

In Vitro Biological Activity and Mechanistic Insights of 3 1,8 Naphthyridin 2 Yl Propan 1 Ol and Its Derivatives

Antimicrobial Activity Studies (in vitro)

Derivatives of the 1,8-naphthyridine (B1210474) core have been extensively investigated for their antimicrobial properties, showing promise in combating a range of pathogens. nih.goviipseries.org The foundational antibacterial drug, nalidixic acid, possesses this core structure and was historically used for treating urinary tract infections caused by Gram-negative bacteria. nih.gov Modern research continues to build upon this legacy, synthesizing new derivatives with enhanced potency and broader spectrums of activity. nih.goviipseries.orgresearchgate.net

Inhibition of Bacterial Topoisomerases and DNA Gyrase (in vitro mechanisms)

A primary mechanism for the antibacterial action of 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial survival as they manage DNA topology during replication, transcription, and cell division. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating newly replicated chromosomes. nih.govnih.gov

Novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,8-naphthyridine scaffold function by targeting the ATP-binding site of these enzymes or by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks in the bacterial DNA. nih.govmdpi.com For instance, certain tricyclic amide NBTIs have been shown to be potent inhibitors of both supercoiling by S. aureus DNA gyrase and decatenation by TopoIV, with IC₅₀ values in the nanomolar range. nih.gov These compounds can enhance both single-strand and double-strand DNA breaks mediated by gyrase. nih.gov Studies have demonstrated that various 1,8-naphthyridine derivatives can effectively bind to and inhibit DNA gyrase, a mechanism similar to that of fluoroquinolone antibiotics. mdpi.com The development of these inhibitors is a vibrant area of discovery, aiming to overcome rising antibiotic resistance. researchgate.netmdpi.com

Efficacy against Gram-Positive and Gram-Negative Strains (in vitro)

The 1,8-naphthyridine class has yielded compounds with broad-spectrum antibacterial activity. Nalidixic acid was initially noted for its efficacy against Gram-negative bacteria. nih.gov Subsequent derivatives, such as Enoxacin, which incorporates a fluorine atom and a piperazine (B1678402) ring, have expanded this activity to include many Gram-positive and Gram-negative bacteria. nih.gov

In vitro screening has confirmed the efficacy of various synthesized derivatives. For example, certain 1,8-naphthyridine-3-thiosemicarbazides showed high activity against Staphylococcus aureus (a Gram-positive bacterium) with MIC values in the low millimolar range. nih.gov Other derivatives have demonstrated good to moderate activity against strains like E. coli (Gram-negative) and S. aureus. iipseries.org Research has also shown that some 1,8-naphthyridine derivatives, while not potently antibacterial on their own (MIC ≥ 1.024 µg/mL), can act synergistically with fluoroquinolone antibiotics, significantly lowering their minimum inhibitory concentrations against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. mdpi.com

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 1,8-Naphthyridine-3-thiosemicarbazides (44a-b) | S. aureus | 6–7 mM | nih.gov |

| Thiazol-2-amine derivatives (63b, 63d) | S. aureus, E. coli | 35.5–75.5 μg/mL | nih.gov |

| 1,8-Naphthyridine-3-carbonitrile (B1524053) (ANA-12) | M. tuberculosis H37Rv | 6.25 μg/mL | rsc.org |

| 1,8-Naphthyridine-3-carbonitrile (ANC-2, ANA 1, 6-8, 10) | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

Anti-fungal Efficacy (in vitro)

Beyond bacteria, the therapeutic potential of 1,8-naphthyridine derivatives extends to fungal pathogens. Several studies have screened these compounds for in vitro activity against fungi like Aspergillus flavus, Fusarium oxysporum, Aspergillus niger, and Candida albicans. nih.goviipseries.org

Certain triazolo[4,3-a] iipseries.orgnih.govnaphthyridine derivatives exhibited significant inhibition zones against A. flavus and F. oxysporum, comparable to the standard drug amphotericin B. nih.gov Similarly, thiazol-2-amine derivatives containing a chloro substituent displayed notable antifungal activity against A. niger and C. albicans. nih.gov Other synthesized heterocycles incorporating the 1,8-naphthyridine moiety have also shown moderate to good efficacy against Curvularia lunata and Fusarium oxysporum. iipseries.org This suggests that the 1,8-naphthyridine scaffold is a versatile template for developing broad-spectrum antimicrobial agents. nih.govnih.gov

Anticancer Activity Investigations (in vitro)

The 1,8-naphthyridine scaffold is a prominent feature in the design of novel anticancer agents. nih.govnih.govnih.gov A wide range of derivatives has been synthesized and evaluated in vitro, demonstrating significant cytotoxicity against various human cancer cell lines, including leukemia, breast cancer, and colon cancer. nih.govnih.gov

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

A key aspect of the anticancer activity of 1,8-naphthyridine derivatives is their ability to interfere with fundamental cellular processes that govern cancer cell proliferation and survival.

Apoptosis Induction: Many derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells by upregulating death receptors. nih.gov Another study showed that a highly active 1,8-naphthyridinone analog induced apoptosis in promyelocytic leukemia HL-60 cells, which was linked to its ability to cause DNA damage. nih.gov Further investigations into other derivatives confirmed their ability to trigger apoptosis in HepG-2 and HCT-116 cells, often through the modulation of key proteins in the apoptotic cascade like Bcl-2, Bax, and caspases. nih.govnih.gov

Cell Cycle Arrest: The disruption of the cell cycle is another common mechanism. Treatment with 1,8-naphthyridine derivatives has been observed to cause cell cycle arrest at different phases, thereby preventing cancer cell division. For instance, specific derivatives induced cell cycle arrest at the S and G1/S phases in HepG-2 cells. nih.gov Another compound was found to disrupt the HCT-116 cell cycle by causing an arrest at the G2/M stage. nih.gov This G2/M arrest is a typical response to DNA damage, preventing cells with compromised genomes from proceeding into mitosis. nih.govnih.gov

Enzyme Inhibition Profiles (e.g., Kinase Inhibitors, Topoisomerase I and II, Tubulin Polymerization Inhibitors, Ras Protein Inhibitors, c-Met kinase inhibitors)

The anticancer effects of 1,8-naphthyridine derivatives are often rooted in their ability to inhibit specific enzymes that are critical for cancer progression.

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets. nih.gov Several 1,8-naphthyridine derivatives have been developed as potent kinase inhibitors. nih.govgoogle.com

c-Met Kinase Inhibitors: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a role in tumor growth and metastasis. Derivatives with a 1,6-naphthyridinone scaffold have been identified as potent c-Met kinase inhibitors, with some compounds exhibiting IC₅₀ values in the single-digit nanomolar range. nih.govnih.gov These inhibitors are seen as a promising new scaffold for developing antitumor drugs. nih.govnih.gov